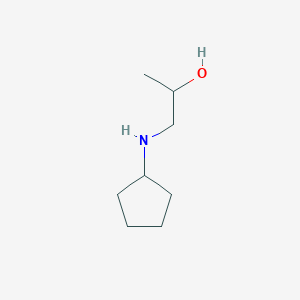

1-(Cyclopentylamino)propan-2-ol

Description

Contextual Significance of Amino Alcohol Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. The 1,2-amino alcohol motif, also known as a β-amino alcohol, is a particularly important structural unit found in a vast array of biologically active compounds and natural products. samipubco.com Their prevalence in pharmaceuticals underscores their significance in medicinal chemistry. tandfonline.comsigmaaldrich.com This is due to their ability to interact with biological targets through hydrogen bonding and to serve as chiral building blocks in the synthesis of more complex molecules. researchgate.net The presence of both a basic nitrogen atom and a hydroxyl group allows for diverse chemical modifications, making them versatile intermediates in organic synthesis. sigmaaldrich.com

The specific structural features of an amino alcohol, such as the nature of the substituents on the nitrogen and the carbon backbone, play a crucial role in determining its physical, chemical, and biological properties. The incorporation of a cyclopentyl group, as seen in 1-(Cyclopentylamino)propan-2-ol (B6153016), introduces a specific lipophilicity and conformational rigidity that can influence its interactions with other molecules.

Historical Developments in the Synthesis and Characterization of Branched Amino Alcohols

The synthesis of amino alcohols has been a subject of extensive research for over a century. Early methods often involved the reduction of amino acids or their derivatives. A significant advancement in the synthesis of β-amino alcohols was the development of methods involving the ring-opening of epoxides with amines. diva-portal.orgnih.govbenthamscience.com This method offers a direct route to the 1,2-amino alcohol structure and has been refined over the years using various catalysts to control regioselectivity and stereoselectivity. diva-portal.orgnih.gov

The development of synthetic routes to chiral amino alcohols has been a major focus, as the stereochemistry of these compounds is often critical for their biological activity. The use of chiral auxiliaries, such as those derived from naturally occurring compounds like amino acids, has been a cornerstone in the asymmetric synthesis of amino alcohols. researchgate.netgoogle.com These auxiliaries guide the stereochemical outcome of a reaction and can be subsequently removed. google.com More recent advancements have focused on catalytic asymmetric methods, which are more atom-economical and efficient. westlake.edu.cn The synthesis of branched amino alcohols, where the carbon chain is not linear, has presented additional challenges and has led to the development of specialized synthetic strategies.

Overview of Current Research Trajectories and Academic Relevance of this compound

While the broader class of amino alcohols is a subject of intense research, specific information on the current research trajectories and academic relevance of this compound is limited in publicly available scientific literature. Its CAS number, 878889-25-9, is listed in several chemical supplier databases, indicating its availability as a potential building block for chemical synthesis. sigmaaldrich.com

The academic and industrial interest in this specific compound likely lies in its potential as an intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The cyclopentylamino moiety is a feature found in some biologically active compounds. nih.gov For instance, derivatives of cyclopentylamino-propanol have been investigated for their physiological effectiveness. rsc.org Research on similar structures, such as cyclopentyl-triazolol-pyrimidine derivatives, has shown potential for the development of P2Y12 inhibitors. nih.gov

Given the established importance of the amino alcohol scaffold and the potential for the cyclopentyl group to confer desirable properties, it is plausible that this compound is utilized in proprietary drug discovery programs. However, without specific published research, its precise applications and academic relevance remain largely within the realm of potential, based on the known utility of its structural components. Further research and publication would be necessary to fully elucidate the specific role of this compound in advanced chemical research.

Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 878889-25-9 | sigmaaldrich.com |

| Molecular Formula | C8H17NO | |

| Molecular Weight | 143.23 g/mol | |

| Synonyms | 2-Propanol, 1-(cyclopentylamino)- |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-(cyclopentylamino)propan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-7(10)6-9-8-4-2-3-5-8/h7-10H,2-6H2,1H3 |

InChI Key |

XKAQGCQFXBFNLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1CCCC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentylamino Propan 2 Ol and Its Chemical Analogs

Established Synthetic Pathways to the 1-(Cyclopentylamino)propan-2-ol (B6153016) Core Structure

A traditional and fundamental method for the synthesis of β-amino alcohols involves the reaction of an amine with a halohydrin. For the synthesis of this compound, this would typically involve the reaction of cyclopentylamine with a propylene-based halohydrin, such as 1-chloro-2-propanol. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of cyclopentylamine attacks the carbon atom bearing the halogen, displacing the halide ion.

The required halohydrin precursor, propylene chlorohydrin, is commonly produced as a mixture of isomers (1-chloro-2-propanol and 2-chloro-1-propanol) through the reaction of propene with chlorine and water. wikipedia.org The subsequent reaction with cyclopentylamine, typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, leads to the formation of the desired amino alcohol. The choice of solvent and temperature can influence the reaction rate and yield. While this method is straightforward, it may result in the formation of isomeric byproducts, necessitating purification steps.

The ring-opening of epoxides by amines is one of the most direct and widely utilized methods for the preparation of β-amino alcohols. organic-chemistry.org This reaction is characterized by high atom economy and typically excellent regioselectivity. In the synthesis of this compound, the key reaction is the nucleophilic attack of cyclopentylamine on propylene oxide.

The reaction follows an SN2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring. tue.nl In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack generally occurs at the less sterically hindered carbon atom, leading to the formation of the desired 1-(substituted-amino)propan-2-ol isomer with high selectivity. wikipedia.orgtue.nl

The reaction can be performed under various conditions. While it can proceed without a catalyst, simply by heating the neat reactants, various catalysts can be employed to enhance the reaction rate and allow for milder conditions. organic-chemistry.org Zinc(II) perchlorate hexahydrate has been reported as a highly efficient catalyst for the aminolysis of epoxides under solvent-free conditions, providing excellent yields and regioselectivity. organic-chemistry.org Furthermore, some reactions have been successfully carried out in water, presenting a greener alternative to traditional organic solvents. organic-chemistry.org

Table 1: Examples of Epoxide Ring-Opening Reactions

| Epoxide | Amine | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Propylene Oxide | Cyclopentylamine | Heat, neat | This compound | wikipedia.orgtue.nl |

| Various Epoxides | Various Amines | Zinc(II) perchlorate hexahydrate, solvent-free | β-Amino alcohols | organic-chemistry.org |

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org To synthesize this compound, this strategy would employ a β-hydroxy ketone, specifically 1-hydroxy-2-propanone (acetol), as the carbonyl precursor.

The reaction proceeds in a one-pot fashion. First, 1-hydroxy-2-propanone reacts with cyclopentylamine to form a hemiaminal, which then dehydrates to form an imine intermediate. A reducing agent present in the reaction mixture then reduces the imine C=N double bond to afford the final amino alcohol product.

A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). wikipedia.org Catalytic hydrogenation can also be employed. This method is widely used in both laboratory and industrial settings due to its operational simplicity and the broad availability of starting materials. wikipedia.org An efficient, directed reductive amination of β-hydroxy ketones has been shown to produce 1,3-amino alcohols stereoselectively using specific reagents like Ti(iOPr)4 and PMHS as the reducing agent. organic-chemistry.org

Stereoselective Synthesis and Enantiomeric Enrichment of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. As this compound contains a stereocenter at the C2 position of the propanol (B110389) backbone, methods for its stereoselective synthesis are of high importance. Such methods aim to produce a single enantiomer in high purity, which is crucial for pharmaceutical applications. nih.govresearchgate.net

Chiral pool synthesis is a strategy that utilizes abundant, naturally occurring enantiopure compounds as starting materials. wikipedia.orgmdpi.comnih.gov Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.orgnih.gov This approach leverages the pre-existing stereocenters of the starting material to build the desired chiral target molecule, often simplifying the synthetic route and ensuring high enantiomeric purity.

For the synthesis of enantiomerically pure this compound analogs, a common starting material is the amino acid L-alanine or D-alanine. For instance, (S)-2-amino-1-propanol, also known as L-alaninol, can be readily prepared by the reduction of derivatives of L-alanine, such as its esters. google.com This chiral amino alcohol can then serve as a versatile building block. To obtain the target cyclopentylamino derivative, L-alaninol could be subjected to reductive amination with cyclopentanone or direct alkylation with a cyclopentyl halide, followed by further synthetic modifications if necessary. Similarly, chiral sugars can be chemically modified and cleaved to provide chiral fragments that can be elaborated into the desired amino alcohol structure. tandfonline.com

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, including β-amino alcohols. acs.orgacs.org This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from prochiral starting materials.

One notable method is the transition-metal-catalyzed amination of racemic diols. An iridium-catalyzed amination of racemic α-tertiary 1,2-diols has been developed, which proceeds through a dynamic kinetic resolution pathway to provide vicinal β-amino α-tertiary alcohols in high yield and with excellent enantioselectivity (up to 99% ee). acs.orgnih.gov This process often utilizes a chiral phosphoric acid as a co-catalyst. acs.orgnih.gov

Another strategy involves the asymmetric reductive amination of α-hydroxy ketones. This can be achieved using biocatalysts, such as engineered amine dehydrogenases (AmDHs). frontiersin.orgnih.gov These enzymes can catalyze the reductive amination of substrates like 1-hydroxy-2-butanone with high enantioselectivity (>99% ee), using ammonia as the amine source. frontiersin.orgnih.gov Protein engineering has been employed to improve the activity and substrate scope of these enzymes, making them highly effective for producing chiral amino alcohols under mild, environmentally benign conditions. frontiersin.orgnih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies for β-Amino Alcohols

| Strategy | Catalyst/Reagent | Key Features | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen Amination | Iridium catalyst / Chiral Phosphoric Acid | Dynamic kinetic resolution of racemic diols | Up to 99% | acs.orgnih.gov |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | Biocatalytic, uses ammonia, mild conditions | >99% | frontiersin.orgnih.gov |

Bioreduction Techniques for Chiral Alcohol Generation

The stereoselective synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern asymmetric synthesis. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical reductants. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for this transformation, catalyzing the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of a ketone.

The synthesis of enantiomerically pure this compound can be achieved via the bioreduction of the corresponding ketone precursor, 1-(cyclopentylamino)propan-2-one. This process leverages the inherent stereoselectivity of enzymes to produce a single enantiomer of the alcohol. A variety of microorganisms and isolated enzymes have been shown to be effective for the reduction of similar amino-ketones.

For instance, studies on analogous compounds, such as 1-(arylsulfanyl)propan-2-ones, have demonstrated the efficacy of both wild-type yeast strains and recombinant alcohol dehydrogenases for producing chiral alcohols with high conversion rates and excellent enantiomeric excess (>95% ee) google.com. These biocatalysts can be selected to produce either the (R)- or (S)-enantiomer, depending on the specific enzyme's stereopreference google.com.

A typical bioreduction process involves incubating the ketone substrate with the biocatalyst in an aqueous buffer, often with a co-solvent to improve substrate solubility. A sacrificial alcohol, such as isopropanol, is commonly added to regenerate the nicotinamide cofactor (NAD(P)H), allowing for a catalytic amount of the expensive cofactor to be used. The progress of the reaction is monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

| Substrate | Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Conversion | Reference |

| 1-(Phenylsulfanyl)propan-2-one | Lactobacillus kefir ADH | (R)-1-(Phenylsulfanyl)propan-2-ol | >99% | >90% | google.com |

| 1-(Phenylsulfanyl)propan-2-one | Candida parapsilosis | (S)-1-(Phenylsulfanyl)propan-2-ol | >99% | >90% | |

| 1-Hydroxypropan-2-one | Ketoreductase | (R)-Propane-1,2-diol | 100% | High | nih.gov |

Synthesis of Complex this compound Derivatives and Structural Analogs

One approach to creating derivatives is through N-acylation. The secondary amine of this compound can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, the hydroxyl group can be esterified. These reactions can introduce a wide variety of functional groups and structural motifs onto the parent molecule.

More complex structural analogs can be synthesized by employing multi-step reaction sequences. For example, a study on the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which are structural analogs, involved the reaction of N-cyclopentylthiourea with various 2-bromo esters nih.gov. This demonstrates how the cyclopentylamino moiety can be incorporated into different heterocyclic systems.

The synthesis of other propanolamine (B44665) derivatives often involves the reaction of a primary amine with an epoxide. By starting with substituted cyclopentylamines or modified propylene oxide derivatives, a wide array of analogs of this compound can be accessed. For instance, the synthesis of 1-aryl-3-substituted propanol derivatives has been achieved through the reduction of the corresponding carbonyl compounds, which were prepared via Mannich reactions or nucleophilic substitution researchgate.net.

| Parent Compound | Modification | Synthetic Method | Resulting Derivative/Analog |

| Glucosamine | N- and O-acylation | Reaction with acid chlorides/anhydrides | N-Acyl-tetra-O-acyl glucosamine derivatives |

| 2-Phenyl acetonitrile | Cyclopropanation and hydrolysis | α-Alkylation with 1,2-dibromoethane | 1-Phenylcyclopropane carboxylic acid |

| N-Cyclopentylthiourea | Reaction with 2-bromo esters | Condensation | 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives |

Chemical Transformations and Derivatization Studies of 1 Cyclopentylamino Propan 2 Ol

Oxidation Reactions Targeting the Secondary Alcohol Moiety

The secondary alcohol group of 1-(cyclopentylamino)propan-2-ol (B6153016) is susceptible to oxidation to form the corresponding ketone, 1-(cyclopentylamino)propan-2-one. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of alcohols to carbonyl compounds. ijaem.net Various oxidizing agents can be employed to achieve this, with the choice of reagent often influencing the reaction's selectivity and yield.

Mild and selective oxidizing agents are often preferred to avoid over-oxidation or side reactions involving the amino group. ijaem.net For instance, the oxidation of propan-2-ol to propanone (acetone) can be achieved using N-chloroisonicotinamide (NCIN), which is noted for its mild and selective nature. ijaem.net The reaction proceeds via a mechanism that is first-order with respect to the oxidant and exhibits Michaelis-Menten kinetics, suggesting the formation of a complex between the alcohol and the oxidizing agent prior to the oxidation step. ijaem.net The product of such an oxidation, a ketone, can be identified by its reaction with 2,4-dinitrophenylhydrazine (B122626) (DNP) to form a characteristic precipitate. ijaem.net

The table below summarizes common oxidizing agents and their typical applications in alcohol oxidation.

| Oxidizing Agent | Typical Application |

| N-chloroisonicotinamide (NCIN) | Mild oxidation of secondary alcohols to ketones. ijaem.net |

| Acidified Potassium Dichromate | Strong oxidation of primary and secondary alcohols. youtube.com |

| Heteropolyoxometalates | Catalytic oxidation of alcohols to carboxylic acids using H₂O₂. researchgate.net |

Reduction Reactions Leading to Amine and Related Derivatives

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org In the context of this compound, while it is already an amine, its derivatives can be synthesized through reductive amination pathways. For example, the ketone synthesized from the oxidation of this compound can undergo reductive amination to introduce a new amino group.

A common approach is a one-pot reaction where the carbonyl compound, amine, and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) are combined. masterorganicchemistry.comorganicchemistrytutor.com NaBH₃CN is particularly effective because it readily reduces the intermediate iminium ion formed from the condensation of the carbonyl and amine, but does not significantly react with the initial carbonyl compound. organicchemistrytutor.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be utilized. masterorganicchemistry.comorganic-chemistry.org

The table below outlines common reducing agents used in reductive amination.

| Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comorganicchemistrytutor.com |

| Sodium Borohydride (NaBH₄) | A common, less selective reducing agent. organic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent. organic-chemistry.org |

| α-picoline-borane | Effective in various solvents, including water. organic-chemistry.org |

Substitution Reactions Involving the Amino Functional Group

The secondary amine in this compound can undergo substitution reactions, most notably N-alkylation, to form tertiary amines. masterorganicchemistry.combeilstein-journals.org Direct alkylation of amines with alkyl halides can be challenging to control, often leading to a mixture of products, including quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com

A more controlled method for N-alkylation is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine or iminium ion, which is then reduced. masterorganicchemistry.com This approach avoids over-alkylation. masterorganicchemistry.com For instance, reacting an amine with an appropriate aldehyde in the presence of a reducing agent like sodium cyanoborohydride allows for the installation of a variety of alkyl groups. masterorganicchemistry.com

The choice of reaction conditions, such as the base and solvent, can significantly influence the regioselectivity of N-alkylation in heterocyclic systems, which can be analogous to the behavior of the amino group in this compound. beilstein-journals.org For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation in certain indazole derivatives. beilstein-journals.org

Dehydration Processes of the Propan-2-ol Backbone

The propan-2-ol backbone of this compound can undergo dehydration to form an alkene. chemguide.co.uklibretexts.org This elimination reaction typically requires heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. chemguide.co.uklibretexts.org The reaction proceeds by protonation of the hydroxyl group, which then leaves as a water molecule to form a carbocation intermediate. chemguide.co.ukchemguide.co.uk A base then removes a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org

For secondary alcohols like the propan-2-ol moiety, the dehydration reaction generally follows an E1 mechanism. libretexts.org The temperature required for dehydration depends on the structure of the alcohol, with secondary alcohols typically requiring temperatures in the range of 100°–140°C. libretexts.org In the case of this compound, dehydration would likely lead to the formation of 1-(cyclopentylamino)prop-1-ene or 1-(cyclopentylamino)prop-2-ene, depending on which adjacent proton is removed. With more complex alcohols, a mixture of alkene products can be formed. libretexts.org

Functionalization of the Cyclopentyl and Alkyl Chains

The functionalization of C-H bonds in the cyclopentyl and alkyl chains of this compound represents an advanced synthetic strategy. manchester.ac.uktcichemicals.com C-H activation allows for the direct introduction of functional groups without the need for pre-functionalized substrates, which simplifies synthesis and reduces waste. manchester.ac.uk This can be achieved using transition metal catalysts, such as rhodium, iridium, and manganese, which can selectively activate C(sp³)–H bonds. uni-muenster.de

These reactions often rely on directing groups to achieve regioselectivity. tcichemicals.comuni-muenster.de In the case of this compound, the amino or hydroxyl group could potentially act as a directing group to guide the functionalization to a specific position on the cyclopentyl ring or the propyl chain. For example, silver-catalyzed C-H functionalization of cyclic aldimines has been demonstrated with cyclopropanols and cyclobutanols. rsc.org

Role of this compound in Transfer Hydrogenation Processes

This compound can potentially act as a hydrogen donor in transfer hydrogenation reactions. nih.govmdpi.com In these processes, an alcohol, such as propan-2-ol, transfers a hydrogen to a substrate, like a ketone or imine, in the presence of a metal catalyst. nih.govmdpi.com The alcohol is oxidized to a ketone in the process. mdpi.com

Ruthenium and rhodium complexes are common catalysts for transfer hydrogenation. nih.govmdpi.com The efficiency of the reaction can be influenced by the concentration of the alcohol, the solvent, and the electronic properties of the substrate. nih.gov For instance, in the ruthenium-catalyzed transfer hydrogenation of imines using propan-2-ol, an optimal concentration of the alcohol was observed, and electron-donating groups on the imine increased the reaction rate. nih.gov Given its propan-2-ol moiety, this compound could serve a similar role as a hydrogen source in such catalytic systems.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Cyclopentylamino Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. For 1-(Cyclopentylamino)propan-2-ol (B6153016), both ¹H and ¹³C NMR spectroscopy provide specific details about the chemical environment of each atom, allowing for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -OH | Broad singlet | s | N/A |

| -NH | Singlet | s | N/A |

| H-2 (CH-OH) | ~3.8 - 4.0 | Multiplet | |

| H-1 (CH₂-NH) | ~2.5 - 2.8 | Multiplet | |

| H-3 (CH₃) | ~1.1 | Doublet | ~6-7 |

| Cyclopentyl CH-N | ~2.9 - 3.1 | Multiplet | |

| Cyclopentyl CH₂ | ~1.3 - 1.8 | Multiplet |

The proton on the carbon bearing the hydroxyl group (H-2) is expected to appear as a multiplet in the downfield region due to the deshielding effect of the oxygen atom. The protons of the methylene (B1212753) group adjacent to the nitrogen (H-1) would also be shifted downfield. The methyl protons (H-3) would likely appear as a doublet due to coupling with the adjacent methine proton (H-2). The protons of the cyclopentyl group would present as a series of overlapping multiplets. The protons attached to the heteroatoms (-OH and -NH) often appear as broad singlets and their chemical shifts can be concentration and solvent dependent. In some cases, these signals may be exchanged with deuterium (B1214612) in D₂O, leading to their disappearance from the spectrum, which can be a useful diagnostic tool. rsc.orgdocbrown.info

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (CH-OH) | ~65 - 70 |

| C-1 (CH₂-NH) | ~55 - 60 |

| Cyclopentyl C-N | ~58 - 63 |

| Cyclopentyl CH₂ | ~23 - 34 |

| C-3 (CH₃) | ~20 - 25 |

The carbon atom attached to the hydroxyl group (C-2) is expected to be the most downfield-shifted among the aliphatic carbons due to the strong deshielding effect of oxygen. docbrown.infodocbrown.info The carbons directly bonded to the nitrogen atom (C-1 and the methine carbon of the cyclopentyl ring) will also exhibit downfield shifts. docbrown.info The remaining carbons of the cyclopentyl ring and the methyl group will appear at higher field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amino, and aliphatic groups.

Predicted FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 | Broad, Strong |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| N-H (Amine) | Bending | 1550 - 1650 | Medium |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. For this compound (C₈H₁₇NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (143.23 g/mol ).

Predicted Mass Spectrometry Fragmentation:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols. This could lead to the formation of fragments such as [CH(OH)CH₃]⁺ (m/z 45) or [CH₂NH-cyclopentyl]⁺. The base peak is often the result of a stable carbocation formed through alpha-cleavage. docbrown.info

Loss of a methyl group: Fragmentation involving the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 128.

Loss of water: Dehydration, the loss of a water molecule (H₂O) from the molecular ion, could produce a fragment at m/z 125.

Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl ring can also occur, leading to a series of smaller fragments.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound contains a stereocenter at the C-2 position, it exists as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a key method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are used for this purpose. Each enantiomer will produce a spectrum that is a mirror image of the other. For a pure enantiomer, a characteristic CD spectrum with positive or negative Cotton effects will be observed. A racemic mixture (50:50 of both enantiomers) will be chiroptically inactive. The magnitude of the observed signal is directly proportional to the concentration of the excess enantiomer, allowing for a quantitative determination of enantiomeric purity.

In addition to chiroptical spectroscopy, chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating and quantifying enantiomers. mdpi.comnih.govmdpi.com By using a chiral stationary phase, the two enantiomers of this compound can be resolved into two separate peaks, and the ratio of their peak areas can be used to determine the enantiomeric excess. nih.govmdpi.com

Preclinical and Mechanistic Exploration of Biological Activities for 1 Cyclopentylamino Propan 2 Ol Derivatives

Investigations into Neuropharmacological Target Modulation by Amino Alcohol Analogs

Amino alcohol analogs, a class of compounds that includes derivatives of 1-(cyclopentylamino)propan-2-ol (B6153016), have been a subject of interest in neuropharmacology due to their structural similarities to endogenous neurotransmitters and other neurologically active molecules.

Mechanistic Insights into Neurotransmitter System Interactions

The structural motif of amino alcohols is present in many compounds that interact with neurotransmitter systems. Short-term exposure to alcohol, for instance, has been shown to increase the inhibitory effects of GABAa receptors and inhibit the activity of both NMDA and non-NMDA glutamate (B1630785) receptors. nih.gov These actions contribute to the sedative effects of alcohol by altering the balance between inhibitory and excitatory neurotransmission. nih.gov Specifically, alcohol can enhance the function of glycine (B1666218) receptors and may increase the levels of adenosine, a neuromodulator that promotes sedation. nih.gov

Derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been synthesized and evaluated for their effects on neuronal sodium channels. nih.gov Certain compounds in this series demonstrated potent blocking activity on these channels, with one derivative showing a high binding affinity for neurotoxin receptor site 2, suggesting a use-dependent mechanism of action. nih.gov Furthermore, some of these derivatives exhibited low affinity for dopamine (B1211576) D2 receptors, indicating a potential for reduced extrapyramidal side effects. nih.gov The investigation of such analogs provides a framework for understanding how the amino propanol (B110389) backbone could be modified to target specific neurotransmitter receptors and ion channels, thereby modulating neuronal activity. The euphoric effects of alcohol are linked to increased dopamine levels, while it also affects opioid receptors, leading to the release of β-endorphins. accessmedicinenetwork.com Additionally, alcohol has been noted to increase serotonin (B10506) activity and decrease the function of nicotinic acetylcholine (B1216132) receptors. accessmedicinenetwork.com Chronic exposure to alcohol can lead to a compensatory up-regulation of NMDA receptor-mediated functions, which is thought to play a role in the development of tolerance and dependence. nih.gov

Antifungal Activity Studies of Substituted Derivatives

The search for novel antifungal agents has led to the investigation of various chemical scaffolds, including those containing amino alcohol moieties.

Inhibition of Biofilm Formation Mechanisms (e.g., Candida albicans)

Biofilm formation is a critical virulence factor for many pathogenic fungi, including Candida albicans, as it confers resistance to antifungal treatments. nih.gov Amino alcohol-containing compounds have demonstrated the ability to disrupt and disperse bacterial biofilms, suggesting a potential mechanism for antifungal activity. nih.gov The process of biofilm inhibition can occur through several mechanisms, including the prevention of initial bacterial adhesion to surfaces and the disruption of established biofilms. nih.gov Some antimicrobial peptides, for example, can reduce biofilm growth at concentrations well below their minimum inhibitory concentration by coating the biomaterial surface or the bacterium itself. nih.gov The degradation of mature biofilms can be achieved by either killing the embedded microbial cells or by detaching live cells from the biofilm matrix. nih.gov

In the context of Candida species, certain metal complexes containing a 1,3-bis(benzotriazol-1-yl)-propan-2-ol ligand have shown promising antifungal activity. nih.gov These complexes were found to reduce virulence traits associated with dimorphic change and biofilm formation in fluconazole-resistant Candida strains. nih.gov Microscopic analysis revealed that one such compound could inhibit the formation of hyphae and pseudohyphae and cause significant morphological changes to the fungal cells, including disruption of the cell wall and mitochondrial swelling. nih.gov Furthermore, this compound was able to decrease biofilm formation and reduce the viability of yeast cells within mature biofilms. nih.gov These findings highlight the potential for propan-2-ol derivatives to interfere with the mechanisms of Candida albicans biofilm formation.

Antimalarial Activity Studies of Amino Alcohol-Containing Compounds

The amino alcohol pharmacophore is a key feature in several established antimalarial drugs. nih.gov This has prompted the investigation of novel amino alcohol-containing compounds for their potential activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Enzyme Inhibition Mechanisms (e.g., Plasmodium falciparum Purine (B94841) Nucleoside Phosphorylase)

One of the proposed mechanisms for the antimalarial activity of amino alcohols is the inhibition of hemozoin formation in the parasite's food vacuole. nih.gov However, research into other potential targets is ongoing. Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) has been identified as a promising target for antimalarial drug development. nih.gov This enzyme is crucial for the purine salvage pathway in the parasite, which is essential for its survival.

A study identified a compound, MMV000848, that binds to and competitively inhibits PfPNP. nih.gov This inhibition was specific to the parasite's enzyme and did not affect the human ortholog. nih.gov Structural analysis through co-crystallization revealed that the inhibitor binds to the active site of PfPNP. nih.gov While direct studies on this compound derivatives are not available, the structure-activity relationship studies of other amino alcohols provide insights. For instance, the antimalarial potency of a series of amine and ammonium (B1175870) compounds was found to be dependent on the size, shape, and lipophilicity of the molecule. nih.gov Specifically, quaternary ammonium salts with a single long lipophilic chain showed the most significant activity. nih.gov These findings suggest that the cyclopentyl group in this compound could contribute to the lipophilicity that is often important for antimalarial efficacy.

Table 1: Antimalarial Activity of Selected Amino Alcohol Derivatives

| Compound Class | Proposed Mechanism of Action | Key Structural Features for Activity |

| Quaternary Ammonium Salts | Interference with phospholipid metabolism | Single long lipophilic alkyl chain (11-12 carbons) |

| Bisammonium Salts | Interference with phospholipid metabolism | Polar heads linked by a linear alkyl chain (10-12 carbons) |

| Phenanthrene Amino Alcohols | Not specified in abstract | Modification of the amino alcohol side chain |

This table is based on general findings for amino alcohol derivatives and does not represent specific data for this compound.

Calcium Channel Modulatory Effects in Preclinical Pain Models

Voltage-gated calcium channels (VGCCs) are critical in the transmission of pain signals, making them attractive targets for the development of new analgesics. nih.govnih.gov

The modulation of VGCCs, particularly the N-type (CaV2.2) channels, has been a key strategy in the management of chronic neuropathic pain. explorationpub.com Blockers of N-type calcium channels have demonstrated efficacy in animal models of chronic pain. capes.gov.br While direct blockers exist, such as ziconotide, their use is limited. explorationpub.com Consequently, the search for orally active, small-molecule N-type calcium channel blockers is an active area of research. capes.gov.br

Preclinical studies have shown that gabapentinoids, which bind to the α2δ subunit of VGCCs, are effective in treating neuropathic pain. nih.govnih.gov These drugs are not direct channel blockers but are thought to normalize the function of VGCCs in pathological states. nih.gov In animal models of diabetic neuropathy, both gabapentin (B195806) and pregabalin (B1679071) have been shown to alleviate symptoms of mechanical allodynia and thermal hyperalgesia. mdpi.com

Table 2: Preclinical Efficacy of Calcium Channel Modulators in Neuropathic Pain Models

| Drug/Compound Class | Animal Model | Key Findings |

| Gabapentin | STZ-induced diabetic neuropathy | Reversal of mechanical allodynia |

| Pregabalin | STZ-induced diabetic neuropathy | Mitigation of mechanical allodynia and thermal hyperalgesia |

| Mirogabalin (B560033) | STZ and paclitaxel-induced neuropathy | Attenuation of tactile allodynia |

| Cebranopadol | STZ and paclitaxel-induced neuropathy | More effective than mirogabalin in reducing tactile allodynia |

This table summarizes findings for known calcium channel modulators and does not include specific data for this compound derivatives.

Analysis of State-Dependent Inhibition Mechanisms (e.g., CaV2.2 Channels)

Derivatives of this compound have been identified as potent blockers of voltage-gated calcium channels, particularly the CaV2.2 (N-type) channels, which are crucial in pain signaling pathways. One such derivative, 1-(2-tert-butyl-4-methoxyphenoxy)-3-(cyclopentylamino)propan-2-ol, designated as C2230, demonstrates a preferential use- and state-dependent inhibition of CaV2.2 channels. bioworld.comnih.gov This mechanism suggests that the compound is more effective when the channels are actively engaged, such as during high-frequency neuronal firing characteristic of chronic pain states. nih.gov

Research has shown that C2230 exhibits a more potent blockade of CaV2.2 channels at a depolarized membrane potential (-50 mV) compared to a hyperpolarized state (-80 mV). bioworld.com This state-dependent activity is advantageous as it targets channels that are in an open or inactivated state, which are more prevalent during periods of intense neuronal activity. bioworld.comnih.gov

The mechanism of inhibition by C2230 involves the trapping and stabilization of the inactivated state of the CaV2.2 channel. nih.gov It accelerates the open-state inactivation of the channel, leading to a slow-recovering state. nih.gov This results in a use-dependent inhibition profile, where the compound's blocking effect increases with the frequency of channel activation. nih.gov This is particularly relevant for conditions involving hyperexcitable neurons.

Furthermore, studies have indicated that C2230's binding site on the CaV2.2 channel is distinct from that of other known blockers. nih.gov This was suggested by site-directed mutation analysis. nih.gov The inhibition of CaV2.2 channels by C2230 has been observed in neurons from various species, including rats, marmosets, and humans, and occurs in a manner independent of G-protein-coupled receptors. nih.gov This direct action on the channel contributes to the reduction of evoked excitatory postsynaptic currents and the release of excitatory neurotransmitters in the spinal cord. nih.gov

The selective and state-dependent nature of this inhibition minimizes effects on normally functioning neurons, potentially offering a better therapeutic window compared to non-state-dependent blockers. nih.gov

Table 1: State-Dependent Inhibition of CaV2.2 Channels by C2230

| Parameter | Condition | Value |

| IC50 | -50 mV | 1.3 µM bioworld.com |

| -80 mV | 10.2 µM bioworld.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Cyclopentyl Moiety Modifications on Biological Activity and Selectivity

The N-substituent on the amine of aryloxypropanolamine β-blockers plays a pivotal role in determining their potency and selectivity. In the case of 1-(cyclopentylamino)propan-2-ol (B6153016), the cyclopentyl group is a key determinant of its pharmacological profile.

The size and lipophilicity of the N-alkyl substituent are critical for effective binding to β-adrenergic receptors. Generally, branched and bulky alkyl groups, such as isopropyl and tert-butyl, are known to confer significant β-antagonistic activity. youtube.com The cyclopentyl group, being a cyclic and relatively bulky moiety, fits this requirement. Its constrained conformation can influence the binding affinity and selectivity for β-receptor subtypes. For instance, in a study of various N-substituted aryloxypropanolamines, compounds with bulky alkyl or cycloalkyl groups displayed notable biological activity. acs.org

Comparative studies between N-cycloalkyl and N-acyclic analogs have shed light on the role of the ring structure. While direct comparisons of a cyclopentyl group to its open-chain counterpart (e.g., a pentyl group) in otherwise identical molecules are not extensively detailed in publicly available literature, the general principle holds that the rigidity of the cycloalkane can lead to a more defined interaction with the receptor binding pocket. This can translate to higher affinity. For example, Penbutolol, which features a cyclopentyl group on the phenoxy ring, is a potent non-selective β-blocker. mdpi.com

| Modification to N-Substituent | General Effect on β-Blocking Activity | Reference |

| Replacement of Isopropyl with tert-Butyl | Generally increases potency. | nih.gov |

| Introduction of a Cycloalkyl Group (e.g., Cyclopentyl) | Maintains or enhances potency due to optimal bulk and lipophilicity. | acs.org |

| Increase in N-Substituent Size (beyond optimal) | May lead to a decrease in activity. | youtube.com |

| Introduction of Polar Groups on the N-Substituent | Can decrease lipophilicity and potentially increase β1-selectivity. | nih.gov |

Impact of Propan-2-ol Backbone Substitutions on Receptor Binding and Efficacy

The 1-amino-3-aryloxy-propan-2-ol backbone is a cornerstone of the β-blocker pharmacophore. Modifications to this linker can have profound effects on the drug's activity.

The hydroxyl group at the C-2 position of the propanolamine (B44665) side chain is crucial for binding to the β-adrenergic receptor. It is understood to form a critical hydrogen bond with an aspartate residue in the receptor's binding site. The stereochemistry of this hydroxyl group is paramount; the (S)-enantiomer is significantly more active than the (R)-enantiomer. mdpi.com In the case of Penbutolol, the (S)-enantiomer is reported to be approximately 200 times more active than its (R)-counterpart. mdpi.com This highlights the precise three-dimensional arrangement required for optimal receptor interaction. The lack of a free hydroxyl group, for instance by enclosing it within a 1,4-dioxanic ring system in propranolol (B1214883) analogues, leads to a loss of β-blocking activity, underscoring its essential role. nih.gov

Lengthening or shortening the propanolamine chain generally leads to a decrease in activity. This suggests that the three-atom chain provides the optimal spacing between the aromatic ring and the amino group for effective interaction with the receptor. Side chain lengthening can prevent the essential functional groups from aligning correctly within the receptor binding site. pharmaguideline.com

Substitution on the α-carbon (C-1) of the propanolamine chain typically reduces β-blocking activity. nih.gov This indicates a steric hindrance near the amino group that is detrimental to receptor binding. Similarly, substitutions on the β-carbon (C-2) other than the essential hydroxyl group would likely disrupt the critical hydrogen bonding interaction.

| Modification to Propan-2-ol Backbone | General Effect on β-Blocking Activity | Reference |

| Removal or Masking of the C-2 Hydroxyl Group | Drastic reduction or complete loss of activity. | nih.gov |

| Inversion of Stereochemistry at C-2 (from S to R) | Significant decrease in potency. | mdpi.com |

| Lengthening or Shortening of the Propanol (B110389) Chain | Generally leads to decreased activity. | pharmaguideline.com |

| Substitution on the α-Carbon (C-1) | Typically reduces activity. | nih.gov |

Rational Design Strategies for Enhanced Target Specificity and Potency

The development of new β-blockers with improved properties relies on rational drug design strategies. These approaches leverage the understanding of SAR to create molecules with enhanced target specificity and potency.

One key strategy involves modifying the aromatic ring to which the oxypropanolamine side chain is attached. While the core of this article is this compound, which lacks an aromatic ring substituent on the cyclopentylamino portion, in the broader class of aryloxypropanolamines, this is a primary site for modification. For example, para-substitution on the aromatic ring is a well-established strategy for achieving β1-selectivity. youtube.com

Another approach focuses on the N-substituent. The design of β-blockers with specific N-alkyl or N-aralkyl groups can modulate selectivity. For instance, the attachment of certain moieties to the terminal amino group can enhance cardioselectivity. nih.gov The choice of a cyclopentyl group in this compound is itself a design choice aimed at providing the necessary bulk and lipophilicity for potent β-blockade.

Structure-based drug design, which utilizes the three-dimensional structure of the target receptor, is a powerful tool. By understanding the precise interactions between a ligand and the receptor's binding pocket, medicinal chemists can design new molecules that fit more perfectly, leading to higher affinity and selectivity. For β-blockers, this would involve designing molecules that maximize favorable interactions with key amino acid residues in the β1- or β2-adrenergic receptors while minimizing interactions that could lead to off-target effects.

Ligand-based drug design is employed when the receptor structure is unknown or not well-defined. This approach relies on the analysis of a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential structural features required for activity. For this compound and its analogs, a pharmacophore model would include the secondary amine, the (S)-configured hydroxyl group, and a lipophilic N-substituent, all at specific distances from each other.

| Rational Design Strategy | Application to β-Blocker Design |

| Aromatic Ring Substitution | Introduction of para-substituents to enhance β1-selectivity. |

| N-Substituent Modification | Optimization of size, shape, and lipophilicity to improve potency and modulate selectivity. |

| Structure-Based Drug Design | Utilization of receptor 3D structure to design ligands with improved binding affinity and selectivity. |

| Ligand-Based Drug Design (Pharmacophore Modeling) | Identification of key structural features from known active compounds to guide the design of new molecules. |

Advanced Research Applications of Amino Alcohol Scaffolds

Development of Amino Alcohol Polymers for Biodegradable Scaffolds in Tissue Engineering

A critical challenge in tissue engineering is the development of scaffolds that mimic the native extracellular matrix (ECM), providing mechanical support and promoting cell growth, while being biodegradable. nih.govnih.gov Synthetic biodegradable elastomers are often used, but many suffer from drawbacks such as high stiffness, rapid degradation, or limited options for chemical modification. nih.govnih.gov

To address these issues, a class of biodegradable elastomeric poly(ester amide)s (PEAs) based on amino alcohol monomers has been developed. nih.govtandfonline.com A prime example is the polymer family poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate)s (APS), synthesized from the amino alcohol 1,3-diamino-2-hydroxypropane. nih.govnih.gov These materials offer significant advantages over traditional aliphatic polyesters. tandfonline.com The inclusion of amide bonds from the amino alcohol monomer reduces the susceptibility to hydrolysis and enzymatic degradation, leading to a slower, more controllable degradation profile with projected in vivo half-lives of up to 20 months. nih.gov Furthermore, these amino alcohol-based polymers exhibit robust mechanical properties, including low Young's moduli and high ultimate tensile strength, making them suitable for soft-tissue engineering applications. nih.govnih.gov They have demonstrated excellent in vitro and in vivo biocompatibility, supporting cell attachment and proliferation similarly to standard materials like tissue culture polystyrene (TCPS). nih.gov

Table 1: Comparison of Mechanical and Degradation Properties of Scaffolding Materials

| Material | Young's Modulus (MPa) | Degradation Half-Life | Key Features |

|---|---|---|---|

| APS (Amino Alcohol-Based PEA) | ~1 | Up to 20 months (in vivo) | Slow degradation, low stiffness, biocompatible, tunable properties. nih.govtandfonline.com |

| PGS (Poly(glycerol sebacate)) | ~1.2 | Rapid (~2 months) | Good mechanical properties but excessively rapid degradation for some applications. tandfonline.com |

| PLGA (Poly(lactic-co-glycolic acid)) | High | Variable, but can be rapid | Non-ideal mechanical properties for flexible scaffolds. tandfonline.comtandfonline.com |

| PDMS (Polydimethylsiloxane) | ~0.3-0.8 | Non-biodegradable | Flexible and biocompatible but unsuitable for implantable, resorbable devices. nih.govtandfonline.com |

The creation of vascularized tissue constructs is a primary goal in tissue engineering, and microfluidic networks within scaffolds are a promising approach to achieve this. nih.govtandfonline.com Amino alcohol-based elastomers like APS are excellent candidates for fabricating these microfluidic scaffolds due to their optical transparency, flexibility, and tunable degradation rates. nih.govnih.govcambridge.org

A modified replica-molding technique is used to create microfluidic channels from APS polymers. nih.govresearchgate.net This process is inexpensive, reproducible, and scalable, allowing for the fabrication of complex, three-dimensional microfluidic networks that mimic the architecture of native vasculature. nih.govtandfonline.com The channels can be fabricated with dimensions on the scale of capillaries (e.g., 30-35 microns). tandfonline.com These scaffolds have been shown to support physiologic levels of flow and pressure. cambridge.org The inherent biocompatibility of the amino alcohol-based polymer ensures that the scaffold can serve as an effective cell culture substrate. nih.gov Studies have shown that human fibroblast cells grown on APS scaffolds attach and spread effectively, exhibiting morphologies similar to those grown on control materials. nih.gov The presence of amine groups also allows for further surface modification to enhance cell attachment and guide tissue formation. nih.govtandfonline.com

Amino Alcohols as Ligands and Organocatalysts in Asymmetric Synthetic Transformations

Chiral amino alcohols are highly effective as organocatalysts and ligands in asymmetric synthesis, a field crucial for producing enantiomerically pure pharmaceuticals and bioactive compounds. nih.govelsevierpure.comresearchgate.net The efficacy of these molecules stems from their bifunctional nature: the amino group typically acts as a Brønsted base or a site for enamine formation, while the hydroxyl group can participate in hydrogen bonding to orient the substrate and control stereoselectivity. nih.govresearchgate.net

Simple primary β-amino alcohols, which can be readily synthesized from common amino acids, have proven to be efficient organocatalysts for key carbon-carbon bond-forming reactions. nih.govrsc.org For instance, they have been successfully applied in the asymmetric Michael addition of β-keto esters to nitroalkenes, producing chiral adducts with high yields and excellent enantioselectivities (up to 99% ee). nih.gov These catalysts are also effective in Diels-Alder and aldol (B89426) reactions. elsevierpure.comresearchgate.net The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions, such as temperature. nih.govrsc.org The structural features of the amino alcohol, including the substituents near the functional groups, play a critical role in controlling the enantioselectivity of the transformation. nih.gov

Table 2: Performance of β-Amino Alcohol Organocatalysts in Asymmetric Michael Addition

| Catalyst Type | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Simple primary β-amino alcohol | Michael addition of β-keto esters to nitroalkenes | Up to 80% | Up to 99:1 | Up to 99% | nih.gov |

| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | Michael addition of methyl-2-oxocyclopentanecarboxylate to nitrostyrene | 62% | 83:17 | 45% | nih.gov |

Integration into Complex Organic Architectures and Macrocyclic Compounds

The unique reactivity of the amino alcohol scaffold makes it a valuable component for building complex molecular architectures and macrocycles. diva-portal.org This is particularly relevant in peptide and natural product synthesis.

One innovative application involves using the 1,2-amino alcohol motif of a threonine residue as a reversible linker for solid-phase peptide synthesis (SPPS). acs.org In this strategy, an amino aldehyde is loaded onto a threonine-functionalized resin, forming a stable oxazolidine (B1195125) linkage. This tether is robust enough to withstand standard peptide synthesis conditions but can be easily cleaved with aqueous acid to release the C-terminal peptide aldehyde. acs.org This linear amino aldehyde precursor can then undergo spontaneous, thermodynamically driven macrocyclization in aqueous media through the formation of a cyclic imine, which can be further trapped by nucleophiles or reduced to form stable macrocyclic peptides. acs.org This method is highly tolerant of various functional groups and avoids issues like competitive hydrolysis that can plague traditional macrocyclization methods. acs.org

Furthermore, amino alcohols serve as foundational scaffolds in diversity-oriented synthesis, a strategy to rapidly generate libraries of structurally complex and diverse small molecules for biological screening. diva-portal.org By using iterative ring-forming reactions, such as ring-closing metathesis and intramolecular Diels-Alder reactions, complex polycyclic molecules can be built from a simple amino alcohol core, introducing significant structural complexity and diversity in a controlled manner. diva-portal.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.